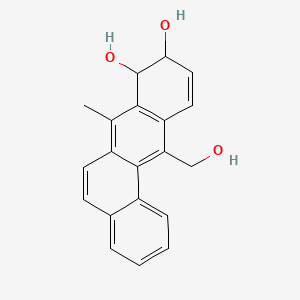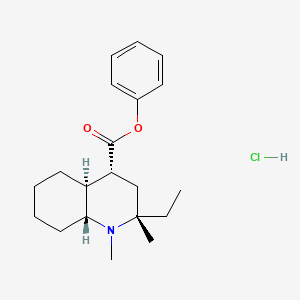
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Hydrogenation: The quinoline core undergoes hydrogenation to form the decahydroquinoline structure.
Substitution Reactions: Introduction of the 1,2-dimethyl and 4-phenyl groups through Friedel-Crafts alkylation and acylation reactions.
Esterification: The propionate group is introduced via esterification reactions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and Lewis acids (e.g., aluminum chloride) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline core.
Scientific Research Applications
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-: Similar structure but with an ethyl group instead of a phenyl group.
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-: Contains an ethynyl group instead of a phenyl group.
4-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group at the 4-position.
Uniqueness
4-Quinolinol, decahydro-1,2-dimethyl-4-phenyl-, propionate, hydrochloride, (Z)- is unique due to its specific combination of substituents, which can confer distinct biological activities and chemical reactivity. The presence of the propionate ester and hydrochloride salt further differentiates it from other quinoline derivatives.
Properties
CAS No. |
51368-78-6 |
|---|---|
Molecular Formula |
C20H30ClNO2 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
phenyl (2S,4R,4aS,8aR)-2-ethyl-1,2-dimethyl-3,4,4a,5,6,7,8,8a-octahydroquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H29NO2.ClH/c1-4-20(2)14-17(16-12-8-9-13-18(16)21(20)3)19(22)23-15-10-6-5-7-11-15;/h5-7,10-11,16-18H,4,8-9,12-14H2,1-3H3;1H/t16-,17+,18+,20-;/m0./s1 |
InChI Key |
QAYKZZNEMXGZNZ-HFPXOGOCSA-N |
Isomeric SMILES |
CC[C@]1(C[C@H]([C@@H]2CCCC[C@H]2N1C)C(=O)OC3=CC=CC=C3)C.Cl |
Canonical SMILES |
CCC1(CC(C2CCCCC2N1C)C(=O)OC3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



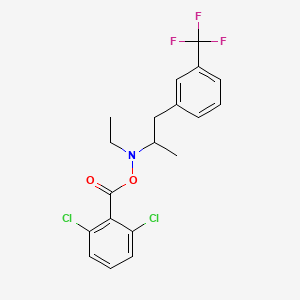
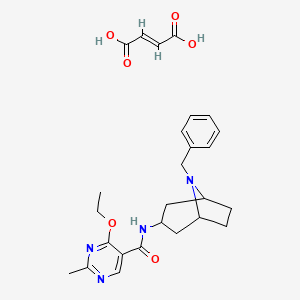
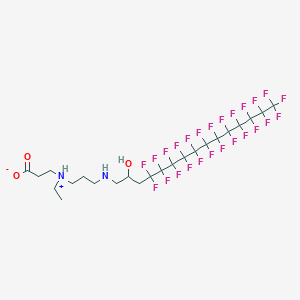
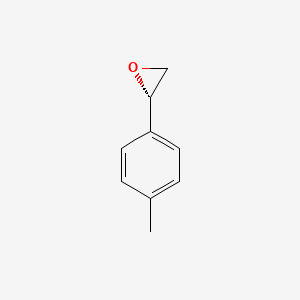
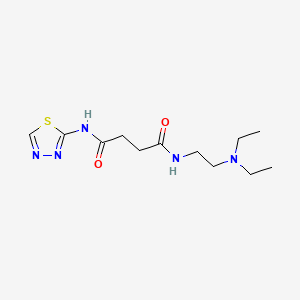
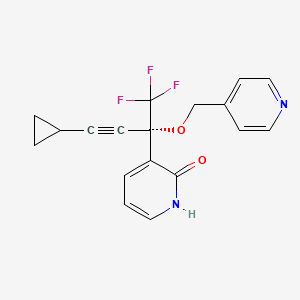
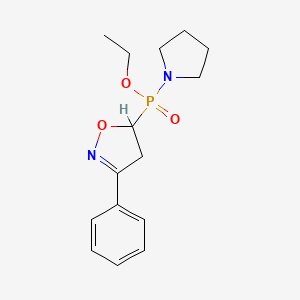
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)
![5-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpentan-1-one;(Z)-but-2-enedioic acid](/img/structure/B12756310.png)
